
4,4'-((3-Nitrophenyl)methylene)bis(N,N-dimethylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-((3-Nitrophenyl)methylene)bis(N,N-dimethylaniline) is an organic compound with the molecular formula C23H25N3O2. It is known for its applications in various fields, including dye manufacturing and analytical chemistry. The compound is characterized by the presence of a nitrophenyl group and two dimethylaniline groups, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((3-Nitrophenyl)methylene)bis(N,N-dimethylaniline) typically involves the reaction of 3-nitrobenzaldehyde with N,N-dimethylaniline in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired product along with water as a byproduct. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of 4,4’-((3-Nitrophenyl)methylene)bis(N,N-dimethylaniline) may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-((3-Nitrophenyl)methylene)bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3)
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated products
Aplicaciones Científicas De Investigación
4,4’-((3-Nitrophenyl)methylene)bis(N,N-dimethylaniline) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the manufacture of colorants and as an analytical reagent for detecting metal ions
Mecanismo De Acción
The mechanism of action of 4,4’-((3-Nitrophenyl)methylene)bis(N,N-dimethylaniline) involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in redox reactions, while the dimethylaniline groups can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but lacks the nitrophenyl group.
4,4’-Bis(dimethylamino)benzhydrol: Contains dimethylaniline groups but differs in the central linking group.
4,4’-Bis(dimethylamino)thiobenzophenone: Similar aromatic structure but contains a sulfur atom
Uniqueness
4,4’-((3-Nitrophenyl)methylene)bis(N,N-dimethylaniline) is unique due to the presence of the nitrophenyl group, which imparts distinct redox properties and enhances its reactivity in various chemical reactions. This makes it particularly valuable in applications requiring specific redox behavior and interaction with biological molecules .
Propiedades
Número CAS |
633-01-2 |
|---|---|
Fórmula molecular |
C23H25N3O2 |
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
4-[[4-(dimethylamino)phenyl]-(3-nitrophenyl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C23H25N3O2/c1-24(2)20-12-8-17(9-13-20)23(18-10-14-21(15-11-18)25(3)4)19-6-5-7-22(16-19)26(27)28/h5-16,23H,1-4H3 |
Clave InChI |
LKSBXXBXHWRXRR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


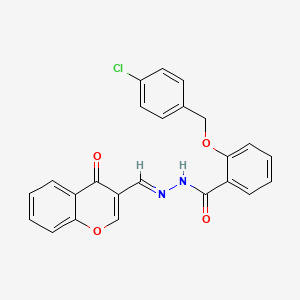

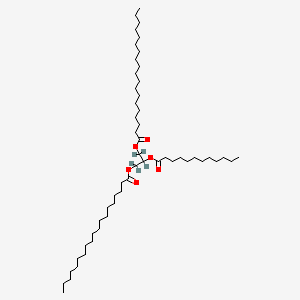
![3-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B15074287.png)
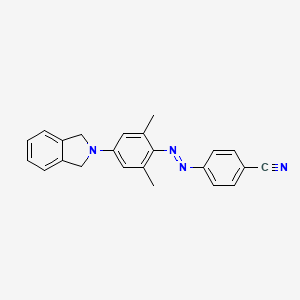
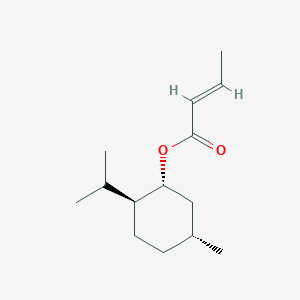

![N-[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]-2-hydroxyethanesulfonamide](/img/structure/B15074323.png)
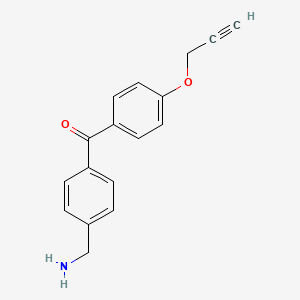
![heptacyclo[7.7.0.02,13.03,8.04,12.05,7.014,16]hexadecane-10,11-dione](/img/structure/B15074331.png)
![3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide](/img/structure/B15074335.png)
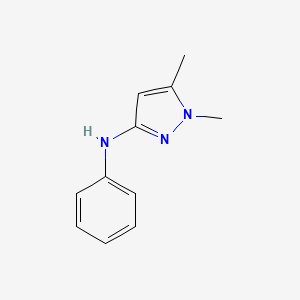
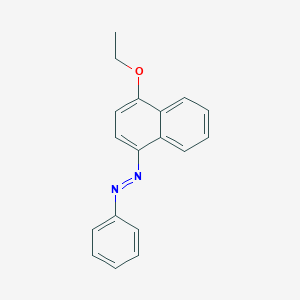
![azanium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) phosphate](/img/structure/B15074366.png)
